2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid
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Description
Carboxymethyl compounds are a class of substances that contain a carboxymethyl group (-CH2-COOH). They are often used in the production of cellulose derivatives such as carboxymethyl cellulose (CMC), which is a water-soluble cellulose ether .
Synthesis Analysis
The synthesis of carboxymethyl compounds often involves the reaction of cellulose with chloroacetic acid in an alkaline medium . For example, in the production of CMC, bacterial cellulose is first synthesized, purified, freeze-dried, and milled into microparticles. These microparticles are then dispersed in a sodium hydroxide (NaOH) solution before the etherification reaction .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds can vary depending on the specific compound. For example, the molecular formula of carboxymethyl cellulose is C6H9NO6 .Chemical Reactions Analysis
Carboxymethyl compounds can undergo various chemical reactions depending on their specific structure and the conditions. For example, carboxymethyl cellulose can form a hydrogel when reacted with chloroacetic acid in an alkaline medium .Physical and Chemical Properties Analysis
Carboxymethyl compounds have unique physical and chemical properties that make them useful in a variety of applications. For example, carboxymethyl cellulose is water-soluble and has colloidal, binding, thickening, absorbing, stabilizing, and film-forming properties .Future Directions
Properties
IUPAC Name |
2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;lead(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDFKZAOUSNTQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Pb+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O8Pb |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166677 |
Source
|
Record name | Acetic acid, (ethylenedinitrilo)tetra-, lead(II) complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15954-94-6 |
Source
|
Record name | Acetic acid, (ethylenedinitrilo)tetra-, lead(II) complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015954946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (ethylenedinitrilo)tetra-, lead(II) complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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